tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate, a compound characterized by its unique structural attributes, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.27 g/mol. The compound features a tert-butyl group attached to a carbamate functional group linked to a tetrahydrofuran ring, which contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent.
- Antitumor Activity : Initial findings indicate that it may have cytotoxic effects on cancer cell lines, although further research is required to elucidate the precise mechanisms involved.
Biological Interactions
Research has highlighted several key interactions of this compound with biological molecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various biochemical processes.
- Receptor Binding : Interaction studies have indicated a possible binding affinity for certain receptors, which could mediate its biological effects.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa , both notorious for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Acinetobacter baumannii | 32 |
| Pseudomonas aeruginosa | 64 |
Antitumor Activity
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed promising results:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.5 |
These results indicate that the compound possesses significant antitumor potential, warranting further investigation into its mechanisms of action.
Discussion
The biological activity of this compound suggests that it could serve as a valuable scaffold in drug development. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for further research in therapeutic applications.
Scientific Research Applications
Pharmaceutical Development
tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological receptors, leading to various therapeutic applications:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound, such as M4, exhibit protective effects against neurotoxicity induced by amyloid beta peptide (Aβ1-42), reducing inflammation markers like TNF-α and free radicals in astrocytes .
Antimicrobial Activity
The compound has shown promise in antimicrobial research, particularly as an antimicrobial potentiator. Its structural analogs have been evaluated for their ability to combat antibiotic resistance and biofilm formation, which are significant challenges in treating infections .
Case Study 1: Neuroprotection Against Amyloid Beta Toxicity
A study investigated the protective effects of M4 (a derivative of this compound) on astrocytes exposed to Aβ1-42. The results indicated that M4 significantly reduced cell death and inflammatory responses. However, the efficacy in vivo was less pronounced compared to established treatments like galantamine .
| Treatment Group | Aβ1-42 Levels | TNF-α Reduction |
|---|---|---|
| Control | High | Baseline |
| M4 | Moderate | Significant |
| Galantamine | Low | Significant |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds featuring the tetrahydrofuran moiety. These analogs were tested against various bacterial strains, showing enhanced activity against resistant strains when combined with traditional antibiotics .
Preparation Methods
Reaction with Tert-butyl Chloroformate
This method involves the following steps:
Reagents : Tetrahydrofuran derivative, tert-butyl chloroformate, triethylamine.
-
- Dissolve the tetrahydrofuran derivative in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution as a base.
- Slowly introduce tert-butyl chloroformate while stirring at low temperatures.
- Allow the reaction to proceed for several hours at room temperature.
- Quench the reaction with water, extract with an organic solvent, and purify the product via column chromatography.
Continuous Flow Synthesis
In industrial applications, continuous flow reactors can enhance efficiency:
Advantages : Improved mixing, better heat transfer, and reduced reaction times.
-
- Feed reagents continuously into a microreactor.
- Maintain optimal reaction conditions (temperature, pressure) throughout the process.
- Collect the product continuously for further purification.
Alternative Methods
Other methods reported include:
- Curtius Rearrangement : Utilizing acyl azide intermediates formed from carboxylic acids and di-tert-butyl dicarbonate, followed by rearrangement under specific conditions.
The following table summarizes key conditions and reagents used in various preparation methods:
| Method | Key Reagents | Conditions |
|---|---|---|
| Reaction with Tert-butyl Chloroformate | Tetrahydrofuran derivative, Tert-butyl chloroformate, Triethylamine | Inert atmosphere, Room temperature |
| Continuous Flow Synthesis | Tetrahydrofuran derivative, Tert-butyl chloroformate | Controlled flow rates, Temperature regulation |
| Curtius Rearrangement | Carboxylic acid, Di-tert-butyl dicarbonate | Specific temperature and pressure |
Purification of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate can be achieved through several methods:
Column Chromatography : Utilizing silica gel with solvents like hexane/ethyl acetate gradients for effective separation.
Recrystallization : From ethanol/water mixtures to obtain high-purity crystals.
To confirm the structure and purity of this compound, various analytical techniques are employed:
| Technique | Key Features |
|---|---|
| NMR Spectroscopy | δ values indicating structural features (e.g., δ 1.36 ppm for tert-butyl protons) |
| X-ray Crystallography | Provides definitive structural confirmation |
| HPLC | Used for assessing purity levels |
The preparation of this compound involves several synthetic strategies that can be optimized based on desired outcomes such as yield and purity. Understanding these methods is crucial for researchers looking to synthesize this compound efficiently for further applications in medicinal chemistry and organic synthesis.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate?
Answer:
The synthesis typically involves carbamate protection of an amine group on a tetrahydrofuran scaffold. A representative method includes:
Amination and Protection : Reacting 4-aminotetrahydrofuran-3-ol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in a polar aprotic solvent like THF or DCM .
Purification : Isolation via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization.
Key challenges include maintaining stereochemical integrity (if chiral centers are present) and avoiding overprotection. Confirmation of product identity requires NMR and mass spectrometry .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and tetrahydrofuran ring protons (δ 3.5–4.5 ppm). Coupling constants can resolve stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ at m/z 256.12 for C₁₀H₁₉NO₄) .
- X-ray Crystallography : For unambiguous stereochemical assignment. Use SHELX software for structure refinement .
Advanced: How can researchers resolve discrepancies between experimental and theoretical NMR data post-synthesis?
Answer:
Discrepancies often arise from:
- Dynamic Effects : Conformational flexibility in the tetrahydrofuran ring may cause signal splitting. Variable-temperature NMR (VT-NMR) can identify exchange processes .
- Impurity Profiles : Trace byproducts (e.g., overprotected isomers) may overlap signals. Use 2D NMR (COSY, HSQC) or HPLC-MS to isolate and identify impurities .
- Solvent Effects : Simulate NMR shifts using computational tools (e.g., Gaussian or ACD/Labs) with explicit solvent models to match experimental conditions .
Advanced: What strategies are effective for addressing stereochemical challenges during synthesis?
Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation of enantiomers. Confirm purity via optical rotation or circular dichroism .
- Crystallographic Validation : Employ single-crystal X-ray diffraction with ORTEP-3 for 3D visualization of stereocenters. Refinement with SHELXL ensures precision (R-factor < 5%) .
- Asymmetric Synthesis : Catalytic methods (e.g., Sharpless epoxidation or enzymatic resolution) to control stereochemistry during scaffold formation .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) in airtight containers. Avoid exposure to moisture (hydrolysis of Boc group) or strong acids/bases .
- Stability Monitoring : Periodic HPLC analysis (C18 column, 220 nm detection) to check for degradation. Aqueous solubility is low; use DMSO or ethanol for stock solutions .
Advanced: What computational tools are recommended for modeling interactions of this carbamate in drug discovery?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with active-site hydroxyl groups).
- Molecular Dynamics (MD) : Simulate solvation effects in GROMACS or AMBER. Parameterize the Boc group using the GAFF force field .
- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical models (e.g., Gaussian/CHARMM) to study reaction mechanisms involving the carbamate .
Advanced: How can researchers validate the purity of enantiomeric mixtures?
Answer:
- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol (90:10). Compare retention times to authentic standards .
- NMR Chiral Shift Reagents : Add Eu(hfc)₃ to induce splitting of enantiomer signals in ¹H NMR .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiopure samples .
Basic: What safety precautions are critical during experimental handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
Advanced: How to troubleshoot low yields in Boc-protection reactions?
Answer:
- Reagent Ratios : Optimize Boc₂O:amine ratio (typically 1.2:1) to avoid excess reagent.
- Base Selection : Use DMAP for mild conditions or NaH for moisture-sensitive substrates .
- Side Reactions : Monitor for carbamate decomposition (TLC, Rf ~0.5 in 30% EtOAc/hexane). Add molecular sieves to scavenge water .
Advanced: What are the implications of tautomerism in spectroscopic analysis?
Answer:
- Keto-Enol Tautomerism : If the tetrahydrofuran hydroxyl group participates in tautomerism, use deuterated solvents (DMSO-d₆) and ¹³C NMR to detect equilibrium .
- Dynamic NMR : Perform EXSY experiments to quantify exchange rates between tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
